
1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one, also known as FNPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a yellow crystalline powder with a molecular weight of 309.27 g/mol and a melting point of 121-123°C.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
- The compound has been synthesized and characterized through various spectroscopic techniques, revealing insights into its molecular structure. Notably, studies like FT-IR, NMR, and X-ray diffraction have been employed for this purpose. These analyses are crucial for understanding the compound's chemical properties and potential applications (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Photophysical Properties
- The absorption and fluorescence characteristics of chalcone derivatives, including compounds structurally similar to 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one, have been investigated in various solvents. This study highlights the solvatochromic effects on these compounds, which is significant in understanding their behavior in different environments (Kumari, Varghese, George, & Sudhakar, 2017).
Crystal Growth and Characterization
- Research on the crystal growth and characterization of similar compounds has been conducted. This involves synthesizing single crystals and analyzing them using techniques like FT-IR, Raman spectroscopy, and X-ray diffraction. These studies are essential for applications in materials science, particularly in the development of new materials with unique optical or electronic properties (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).
Nonlinear Optical Properties
- The third-order nonlinear optical properties of related chalcone derivatives have been extensively studied. This includes assessments of nonlinear absorption, refraction, and susceptibility, which are critical parameters for materials used in optical technologies like laser modulation and optical limiting (Patil, Gummagol, Ekbote, Wong, Quah, Shkir, Maidur, & Rao, 2020).
Biological Activities
- Some studies have explored the biological activities of chalcones similar to 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one. These compounds have been evaluated for their cytotoxic, antibacterial, and antifungal activities, indicating potential uses in pharmaceutical research (Qiu, Li, & Shi, 2012).
Corrosion Inhibition
- Chalcone derivatives have been studied as corrosion inhibitors for metals in acidic solutions. This research is vital for industrial applications, particularly in protecting metal infrastructure and components from corrosion (Fouda, Shalabi, & Mohamed, 2014).
Electrochemical Studies
- The electrochemical properties of biphenyl-based compounds, including those structurally similar to the compound , have been investigated. These studies are relevant for understanding the compounds' interactions with metal surfaces and their potential as corrosion inhibitors or in other electrochemical applications (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Eigenschaften
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17(19)20/h1-10H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBRTLSRNUZSTP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



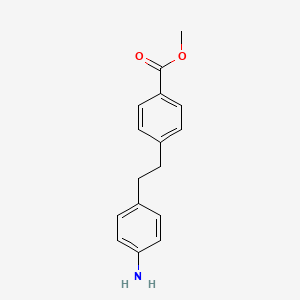
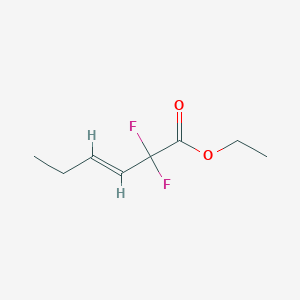

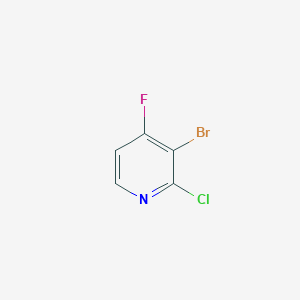
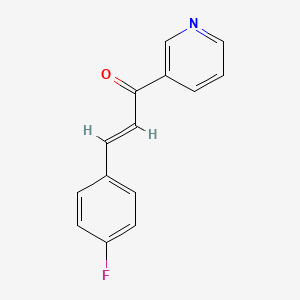

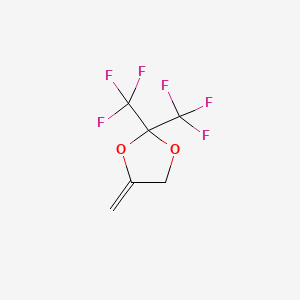
![1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one](/img/structure/B3039828.png)
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide](/img/structure/B3039829.png)

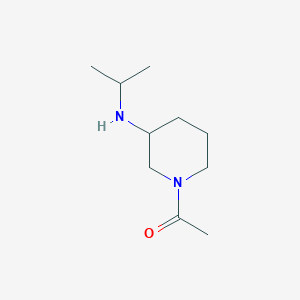
![tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B3039833.png)

